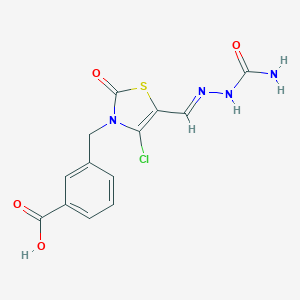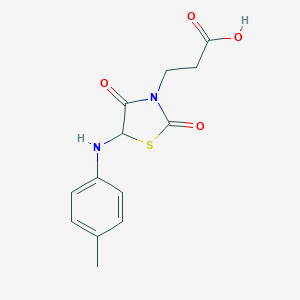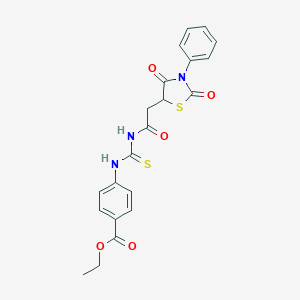
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical formula, C18H15NO3, and has been the subject of several studies investigating its synthesis, mechanism of action, and potential uses in various fields.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol. This intermediate is then reacted with 3-bromopropionyl chloride to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide.
Starting Materials
2-amino-4-methylphenol, 2-acetylbenzoic acid, 3-bromopropionyl chloride
Reaction
Step 1: Condensation of 2-amino-4-methylphenol with 2-acetylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol, Step 2: Reaction of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-4-methylphenol with 3-bromopropionyl chloride in the presence of a base like triethylamine (TEA) to yield N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells and reduce the formation of amyloid plaques in the brain. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and reduce tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide in lab experiments include its potential as a new drug candidate for the treatment of cancer and Alzheimer's disease. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research involving N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide. One area of interest is in the development of new drugs based on the structure of this compound for the treatment of cancer and Alzheimer's disease. Another area of interest is in the study of the mechanism of action of this compound and its potential as a tool for studying the role of GSK-3β in various cellular processes. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans and its potential for use as a diagnostic tool for the detection of cancer and Alzheimer's disease.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide has been studied for its potential applications in various fields of scientific research. One area of interest is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. This compound has been shown to have potential as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-6-2-3-7-13(12)18-16(20)10-11-19-14-8-4-5-9-15(14)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELLJGWKPIPZLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)


![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)

![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)

![3-[5-(4-Chloro-phenylamino)-2,4-dioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B353423.png)

![3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353430.png)
![3-{5-[4-(Benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B353431.png)